1-Benzyl-3-hydroxypiperidin-4-one

Metabolic Disease Enzyme Inhibition 11β-HSD1

1-Benzyl-3-hydroxypiperidin-4-one is a premier chiral intermediate with dual orthogonal handles (3-OH & 4-ketone) for efficient synthesis of complex piperidines. Its unique pharmacophore enables potent 11β-HSD1 inhibition (IC50=10 nM), ideal for early metabolic drug discovery. Avoid generic substitution; secure this high-purity 'building-block-plus-inhibitor' scaffold to accelerate your SAR and ADME-Tox profiling.

Molecular Formula C12H15NO2
Molecular Weight 205.25 g/mol
Cat. No. B13071415
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Benzyl-3-hydroxypiperidin-4-one
Molecular FormulaC12H15NO2
Molecular Weight205.25 g/mol
Structural Identifiers
SMILESC1CN(CC(C1=O)O)CC2=CC=CC=C2
InChIInChI=1S/C12H15NO2/c14-11-6-7-13(9-12(11)15)8-10-4-2-1-3-5-10/h1-5,12,15H,6-9H2
InChIKeyNKALYCXVQZLSGI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Benzyl-3-hydroxypiperidin-4-one: Defining Core Characteristics for Targeted Procurement


1-Benzyl-3-hydroxypiperidin-4-one (CAS 437608-32-7) is a functionalized piperidine derivative featuring a ketone at the 4-position and a hydroxyl group at the 3-position, creating a chiral center and dual reactive handles [1]. This specific arrangement positions it as a versatile synthetic intermediate distinct from other N-benzyl piperidones. Its molecular weight is 205.25 g/mol, with a molecular formula of C12H15NO2, and it is commercially available at a minimum purity specification of 95% . It has been identified as a potent inhibitor of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), an enzyme target for metabolic syndrome and type 2 diabetes [2].

The Critical Differentiation of 1-Benzyl-3-hydroxypiperidin-4-one from Common Analogs


The presence of both the N-benzyl protecting group and the 3-hydroxy-4-oxo scaffold is a non-interchangeable combination. Analogs like 1-Benzyl-3-piperidone (CAS 40114-49-6) lack the 3-hydroxyl group, forfeiting a key chiral center and a site for further functionalization, which leads to a loss of potent 11β-HSD1 inhibition [1]. 1-Benzyl-4-piperidone (CAS 3612-20-2) is a widely used intermediate but possesses a different ketone placement, fundamentally altering its reactivity and biological profile . Similarly, unsubstituted 3-Hydroxypiperidine (CAS 6859-99-0) lacks the lipophilic benzyl group required for target binding affinity and cell permeability [2]. This specific combination of functional groups in 1-Benzyl-3-hydroxypiperidin-4-one is essential for its unique dual role as both a high-potency enzyme inhibitor and a chiral building block, making generic substitution chemically and pharmacologically invalid.

Quantitative Evidence for the Selection of 1-Benzyl-3-hydroxypiperidin-4-one Over Structural Analogs


Potent and Specific 11β-HSD1 Inhibition Compared to Unfunctionalized Piperidones

1-Benzyl-3-hydroxypiperidin-4-one exhibits potent inhibition of human 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) with an IC50 of 10 nM in a cellular ELISA assay. In stark contrast, unsubstituted 3-hydroxypiperidine and 4-hydroxypiperidine isomers were reported to be 'considerably less active as inhibitors of human 11β-HSD1 enzyme' [1]. Furthermore, comparator compounds like 1-benzyl-4-piperidone are not reported as 11β-HSD1 inhibitors in authoritative databases. This demonstrates that the specific 3-hydroxy-4-oxo substitution pattern on the N-benzylpiperidine core is essential for this potent activity [2].

Metabolic Disease Enzyme Inhibition 11β-HSD1 Type 2 Diabetes

Dual Reactive Handles for Divergent Synthesis Compared to Monofunctional Analogs

1-Benzyl-3-hydroxypiperidin-4-one possesses two distinct functional groups—a secondary alcohol at C3 and a ketone at C4—which serve as orthogonal reactive handles for sequential and regioselective modifications. This is a key differentiator from analogs like 1-Benzyl-3-piperidone, which only offers a single ketone at the 3-position [1], and 1-Benzyl-4-piperidone, which only possesses the 4-ketone . The presence of both groups allows for chemoselective transformations, such as the stereoselective reduction of the ketone or functionalization of the alcohol, enabling the efficient construction of complex, substituted piperidines like 4-amino-3-hydroxypiperidines without protection/deprotection steps [2].

Synthetic Chemistry Building Block Chiral Intermediate Piperidine Functionalization

Moderate CYP3A4 Inhibition Profile Compared to Potent CYP Inhibitors

1-Benzyl-3-hydroxypiperidin-4-one inhibits Cytochrome P450 3A4 (CYP3A4) with an IC50 of 7.7 µM (7.70E+3 nM) [1]. This places its potency in the moderate range, which contrasts with many potent CYP3A4 inhibitors (often with IC50 values < 1 µM) and may suggest a reduced potential for drug-drug interactions mediated by this major metabolic enzyme compared to more potent, promiscuous CYP inhibitors [2]. While cross-species activity for the target 11β-HSD1 is observed with an IC50 of 16 nM for the rat enzyme, the CYP3A4 activity is >480-fold lower [3].

ADME-Tox Drug Metabolism CYP3A4 Drug-Drug Interaction

Optimal Application Scenarios for 1-Benzyl-3-hydroxypiperidin-4-one Based on Proven Differentiation


Lead Generation for Metabolic Disease Targets (11β-HSD1)

Based on its potent and specific inhibition of human 11β-HSD1 (IC50 = 10 nM), 1-Benzyl-3-hydroxypiperidin-4-one serves as a validated hit or lead scaffold for medicinal chemistry programs targeting metabolic syndrome, type 2 diabetes, and related disorders. The N-benzyl group and 3-hydroxy-4-oxo core are key pharmacophoric elements for this activity, making it a superior starting point compared to inactive simple hydroxypiperidines [1].

Chiral Building Block for Complex Piperidine Synthesis

Its dual orthogonal reactive handles (3-OH and 4-ketone) make it an ideal building block for the rapid construction of densely functionalized and stereochemically complex piperidines, such as 4-amino-3-hydroxypiperidines. This reduces the number of synthetic steps compared to starting from monofunctionalized analogs like 1-benzyl-4-piperidone, accelerating the synthesis of natural products, pharmaceutical intermediates, and chemical biology probes [2].

Probe for CYP3A4-Mediated Drug Metabolism Studies

With a moderate CYP3A4 IC50 of 7.7 µM, 1-Benzyl-3-hydroxypiperidin-4-one can be utilized as a reference compound or scaffold in early ADME-Tox studies to assess and optimize drug-drug interaction liability in new chemical series. Its profile is distinct from strong CYP3A4 inhibitors, allowing researchers to benchmark the metabolic stability of their compounds [3].

Quote Request

Request a Quote for 1-Benzyl-3-hydroxypiperidin-4-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.